![molecular formula C19H25FN6O2 B2570215 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034541-41-6](/img/structure/B2570215.png)
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-aminopyrimidine . It has been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The compound differs from others by the substitutions of their amino group and of their phenyl ring .
Synthesis Analysis
The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular weight of the compound is 388.4 . The compound contains a 1,3,5-triazin-2-yl group, a dimethylamino group, a pyrrolidin-1-yl group, a 2-fluorophenoxy group, and a propanamide group .Chemical Reactions Analysis
The compound has been tested for its in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .Aplicaciones Científicas De Investigación
Neuroprotective Agents and Alzheimer's Disease Treatment
- Compounds with similar structural characteristics, such as N-acylaminophenothiazines, have been studied for their neuroprotective properties and potential as treatments for Alzheimer's disease. These compounds demonstrated selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, low toxicity, and the ability to penetrate the central nervous system. Their effects on modulating cytosolic calcium concentration and protecting against various neurotoxic conditions suggest a potential application in neuroprotection and Alzheimer's treatment (González-Muñoz et al., 2011).
Antitumor Agents
- Research into the synthesis and application of various heterocyclic compounds, including triazine derivatives, has explored their potential as antitumor agents. For example, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other related derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety have been synthesized and showed moderate effects against certain bacterial and fungal species, indicating their potential in antimicrobial and possibly antitumor activities (Abdel‐Aziz et al., 2008).
Antimicrobial Agents
- Thiazolidinone derivatives synthesized from triazine compounds have been evaluated for their antimicrobial activity against various bacteria and fungi. These compounds, such as 4-{4-dimethylamino-6-[4-oxo- 2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}- 1-methyl-1H-quinolin-2-ones, demonstrated potential as antimicrobial agents, suggesting a similar application area for N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide (Patel et al., 2012).
Fluorescent Dyes with Large Stokes Shifts
- Synthesis studies on derivatives of 1,3,5-triazines, including those with hydroxytolyl and dimethylamino groups, have led to the development of fluorescent dyes exhibiting large Stokes shifts. These materials are valuable in various applications requiring fluorescent markers, indicating a potential research direction for compounds with similar functional groups (Rihn et al., 2012).
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-13(28-15-9-5-4-8-14(15)20)17(27)21-12-16-22-18(25(2)3)24-19(23-16)26-10-6-7-11-26/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUJAGZXBGXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.